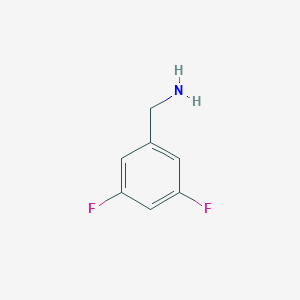

3,5-Difluorobenzylamine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3,5-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNGGOMRUHYAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238146 | |

| Record name | 3,5-Difluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90390-27-5 | |

| Record name | 3,5-Difluorobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90390-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluorobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Difluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Difluorobenzylamine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3,5-Difluorobenzylamine, a key building block in modern medicinal chemistry. This document consolidates its physicochemical properties, detailed synthetic protocols, and significant applications in the development of therapeutic agents. Particular focus is given to its role in the synthesis of selective dopamine D3 receptor and TRPM8 antagonists. Experimental procedures are outlined to provide practical guidance for laboratory applications.

Core Properties of this compound

This compound, identified by the CAS number 90390-27-5 , is a substituted benzylamine derivative that has garnered significant interest in pharmaceutical research. Its chemical structure, featuring a benzene ring with two fluorine atoms at the 3 and 5 positions, imparts unique electronic properties that can enhance the potency, selectivity, and metabolic stability of drug candidates.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference. While a precise melting point is not consistently reported in the literature, it is characterized as a clear yellow liquid at room temperature.

| Property | Value | Reference(s) |

| CAS Number | 90390-27-5 | |

| Molecular Formula | C₇H₇F₂N | |

| Molecular Weight | 143.13 g/mol | |

| Boiling Point | 184 °C (lit.) | |

| Density | 1.21 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.491 (lit.) | |

| Flash Point | 74 °C (closed cup) | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Insoluble in water. | [1] |

Safety and Handling

This compound is classified as a corrosive substance and requires careful handling in a laboratory setting. It is known to cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[2]

Hazard Classifications:

-

Skin Corrosion/Irritation: Category 1B

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of 3,5-difluorobenzonitrile.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established literature procedures for the reduction of 3,5-difluorobenzonitrile.[3][4][5]

Materials:

-

3,5-Difluorobenzonitrile

-

Methanol, saturated with ammonia

-

Raney Nickel (slurry in methanol)

-

Hydrogen gas

-

Ethyl acetate

-

3N Hydrochloric acid

-

50% Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

In a suitable pressure vessel, dissolve 3,5-difluorobenzonitrile (e.g., 4 g, 28.8 mmol) in methanol saturated with ammonia (e.g., 100 ml).[5]

-

Carefully add a slurry of Raney Nickel, pre-washed with methanol, to the solution.[5]

-

Seal the vessel and hydrogenate the mixture under pressure (e.g., 50 psi) with shaking for approximately 1.5 to 2.5 hours.[3][4][5]

-

Upon completion of the reaction (monitored by an appropriate method such as TLC or GC), carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture to remove the Raney Nickel catalyst.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Dissolve the residue in ethyl acetate.

-

Extract the ethyl acetate solution with 3N hydrochloric acid.

-

Separate the acidic aqueous phase and basify it with a 50% sodium hydroxide solution until alkaline.

-

Extract the alkaline aqueous phase with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow oil.[5]

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of the difluorophenyl moiety is often crucial for achieving high potency and selectivity for specific biological targets.

Dopamine D3 Receptor Antagonists

The dopamine D3 receptor is a significant target for the treatment of various neurological and psychiatric disorders. Selective D3 receptor antagonists are being investigated for their therapeutic potential.

While a specific, detailed experimental protocol for the synthesis of a dopamine D3 receptor antagonist using this compound was not available in the searched literature, the general synthetic approach would likely involve the reaction of this compound as a nucleophile to introduce the 3,5-difluorobenzyl moiety into a larger scaffold that has affinity for the dopamine D3 receptor. This could involve reactions such as amide bond formation or reductive amination.

The following diagram illustrates a hypothetical logical workflow for the synthesis of a generic dopamine D3 receptor antagonist incorporating the 3,5-difluorobenzyl group.

Caption: Logical workflow for synthesizing a dopamine D3 antagonist.

TRPM8 Antagonists

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a cold-sensing ion channel implicated in pain and other sensory disorders. Antagonists of TRPM8 are being explored as potential analgesics.[6][7]

Similar to the dopamine D3 receptor antagonists, specific and detailed public domain protocols for the synthesis of TRPM8 antagonists using this compound are proprietary. However, the literature suggests that this compound can be incorporated into various scaffolds to generate potent TRPM8 antagonists. The synthetic strategy would likely involve the nucleophilic nature of the amine to form a key bond in the target molecule.

Derivatization Reagent for Analysis

This compound has been utilized as a derivatization reagent in analytical chemistry. For instance, it is used in the determination of epichlorohydrin in water samples by gas chromatography/mass spectrometry (GC/MS).[8] The amine group of this compound reacts with the epoxide group of epichlorohydrin, creating a derivative that is more amenable to GC/MS analysis, thereby enhancing sensitivity and selectivity.

The workflow for this analytical application is depicted below.

Caption: Workflow for epichlorohydrin analysis using this compound.

Conclusion

This compound is a versatile and valuable building block for medicinal and analytical chemists. Its unique structural and electronic properties make it an attractive component in the design of novel therapeutic agents, particularly for targeting the dopamine D3 receptor and the TRPM8 channel. The synthetic route to this intermediate is well-established, and its utility as a derivatization reagent further highlights its importance in chemical research. This guide provides a foundational understanding of this compound to aid researchers in its effective application.

References

- 1. aosc.in [aosc.in]

- 2. This compound(90390-27-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound | 90390-27-5 [amp.chemicalbook.com]

- 6. The design and synthesis of novel, phosphonate-containing transient receptor potential melastatin 8 (TRPM8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity [mdpi.com]

- 8. This compound 96 90390-27-5 [sigmaaldrich.com]

Physicochemical Properties of 3,5-Difluorobenzylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzylamine is a fluorinated organic compound that serves as a crucial building block in the synthesis of a variety of pharmaceutical and agrochemical agents.[1] The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties, reactivity, and metabolic stability, making it a valuable intermediate for drug discovery and development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in synthetic workflows.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₇F₂N | [1][2][3][4][5] |

| Molecular Weight | 143.13 g/mol | [2][3][4][5] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 184 °C (lit.) | [1][2][3] |

| Density | 1.21 g/mL at 25 °C (lit.) | [2][3] |

| Refractive Index | n20/D 1.491 (lit.) | [2][3] |

| Flash Point | 74 °C (165.2 °F) - closed cup | [3][6] |

| CAS Number | 90390-27-5 | [1][2][3][4][5][7] |

Experimental Protocols

The following sections detail the general methodologies for determining the key physicochemical properties of primary amines like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, the boiling point can be determined using standard laboratory techniques such as distillation.

Methodology:

-

A small quantity of this compound is placed in a distillation flask with a few boiling chips to ensure smooth boiling.

-

A thermometer is positioned in the neck of the flask such that the top of the bulb is level with the side arm leading to the condenser.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses and is collected. This constant temperature is the boiling point.

Determination of Density

Density, the mass per unit volume, is a fundamental physical property.

Methodology:

-

A clean, dry pycnometer (a small glass flask of known volume) is weighed accurately.

-

The pycnometer is filled with this compound. Care is taken to remove any air bubbles.

-

The filled pycnometer is then weighed again.

-

The mass of the amine is determined by subtracting the weight of the empty pycnometer from the weight of the filled pycnometer.

-

The density is calculated by dividing the mass of the amine by the known volume of the pycnometer. The measurement is typically performed at a specific temperature, such as 25 °C.[2][3]

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when it enters a substance. It is a characteristic property of a substance.

Methodology:

-

A few drops of this compound are placed on the prism of a refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the instrument's scale. This is typically done at a standard temperature, often 20°C, and is denoted as nD20.[2]

Determination of Solubility

Methodology for Qualitative Solubility:

-

Water Solubility: To a test tube containing 1 mL of deionized water, add this compound dropwise with agitation. Observe whether a homogeneous solution forms or if two distinct phases remain. The formation of a salt with an acid can increase water solubility.[9]

-

Organic Solvent Solubility: Repeat the process with various organic solvents such as ethanol, methanol, and dichloromethane to determine its solubility in these media.[10]

Determination of pKa

The pKa is a measure of the acidity of a compound. For an amine, the pKa of its conjugate acid is typically reported, which indicates its basicity. While a specific pKa for this compound was not found, it can be determined experimentally.

Methodology (Potentiometric Titration):

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).

-

A standardized solution of a strong acid (e.g., HCl) is slowly added to the amine solution.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the acid.

-

A titration curve is generated by plotting the pH versus the volume of acid added.

-

The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been neutralized.

Synthetic Utility and Workflow

This compound is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its primary utility lies in its nucleophilic nature, allowing it to react with various electrophiles to form more complex molecules. A typical synthetic workflow involving this amine is depicted below.

Caption: Synthetic pathway from 3,5-Difluorobenzonitrile to this compound and its subsequent derivatization.

The synthesis of this compound often starts from 3,5-difluorobenzonitrile, which is reduced to the primary amine.[11][12] This amine can then undergo a variety of chemical transformations, including acylation, alkylation, and reductive amination, to yield a diverse range of functionalized molecules for further investigation in drug discovery and materials science.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,5-二氟苄胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3,5-ジフルオロベンジルアミン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound (CAS 90390-27-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | C7H7F2N | CID 145211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 96 90390-27-5 [sigmaaldrich.com]

- 7. This compound(90390-27-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 8. embibe.com [embibe.com]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. aosc.in [aosc.in]

- 11. prepchem.com [prepchem.com]

- 12. prepchem.com [prepchem.com]

Spectroscopic Profile of 3,5-Difluorobenzylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Difluorobenzylamine, a key building block in medicinal chemistry and materials science. This document presents available and predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The following sections provide a detailed analysis of the NMR, IR, and MS data for this compound. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of public experimental spectra, the following NMR data is based on established prediction models and analysis of structurally similar compounds. These predictions provide a reliable reference for the structural elucidation of this compound.

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 - 6.8 | Multiplet | 3H | Ar-H |

| ~3.8 | Singlet | 2H | CH₂ |

| ~1.6 | Broad Singlet | 2H | NH₂ |

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~163 (d, ¹JCF ≈ 245 Hz) | C3, C5 |

| ~145 (t, ³JCCF ≈ 7 Hz) | C1 |

| ~112 (d, ²JCCF ≈ 22 Hz) | C2, C6 |

| ~102 (t, ²JCCF ≈ 25 Hz) | C4 |

| ~46 | CH₂ |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented is a compilation from various sources and typical values for the respective functional groups.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H stretch (primary amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2960 | Medium | Aliphatic C-H stretch (CH₂) |

| 1600 - 1620 | Strong | C=C aromatic ring stretch |

| 1580 - 1600 | Strong | N-H bend (scissoring) |

| 1450 - 1500 | Strong | C=C aromatic ring stretch |

| 1250 - 1350 | Strong | C-N stretch |

| 1100 - 1200 | Very Strong | C-F stretch |

| 850 - 900 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The data is based on information from the NIST database.[1]

| m/z | Relative Intensity | Assignment |

| 143 | Moderate | [M]⁺ (Molecular Ion) |

| 142 | High | [M-H]⁺ |

| 126 | Moderate | [M-NH₃]⁺ |

| 114 | Moderate | [C₇H₄F₂]⁺ |

| 95 | Moderate | [C₆H₄F]⁺ |

| 30 | High | [CH₂NH₂]⁺ |

| 28 | Very High | [CH₂N]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methodologies are based on standard laboratory practices for the analysis of small organic molecules.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: Perform a background scan of the empty ATR crystal before analyzing the sample. The background spectrum is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 10-200.

-

Inlet System: If using GC, a suitable capillary column (e.g., DB-5) should be used with an appropriate temperature program to elute the compound.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure. Compare the obtained spectrum with library spectra for confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-Depth Technical Guide to the Solubility of 3,5-Difluorobenzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzylamine is a fluorinated organic compound of increasing interest in medicinal chemistry and drug development. Its structural features, including the difluorinated phenyl ring and the primary amine group, make it a valuable building block for the synthesis of novel therapeutic agents. The fluorine atoms can significantly influence molecular properties such as metabolic stability, lipophilicity, and binding affinity. Understanding the solubility of this compound in a range of organic solvents is crucial for its effective use in synthesis, purification, and formulation processes. This guide offers a comprehensive overview of the theoretical considerations for its solubility and a practical approach to its experimental determination.

Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar and non-polar characteristics:

-

Polar Characteristics: The primary amine group (-NH₂) is capable of hydrogen bonding, contributing to its polarity.

-

Non-Polar Characteristics: The benzene ring provides a significant non-polar, aromatic character to the molecule.

-

Influence of Fluorine: The two fluorine atoms are highly electronegative, creating strong carbon-fluorine dipoles. However, due to the symmetrical substitution pattern (meta-positions), the overall dipole moment of the difluorophenyl group is less pronounced than in asymmetrically substituted analogues.

Based on these features, it is anticipated that this compound will exhibit good solubility in a range of polar aprotic and some polar protic organic solvents. Its solubility in non-polar solvents may be more limited but still significant. A related compound, 2,4-Difluorobenzylamine, is known to be soluble in organic solvents such as ethanol, methanol, and dichloromethane[1]. This suggests a similar solubility profile for the 3,5-isomer.

Quantitative Solubility Data

As previously stated, specific quantitative solubility data for this compound is not currently available in the public domain. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data.

Table 1: Experimental Solubility of this compound in Various Organic Solvents at 25°C (298.15 K)

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Non-Polar Solvents | ||||

| Hexane | 1.88 | |||

| Toluene | 2.38 | |||

| Polar Aprotic Solvents | ||||

| Diethyl Ether | 4.34 | |||

| Dichloromethane | 9.08 | |||

| Acetone | 20.7 | |||

| Acetonitrile | 37.5 | |||

| Dimethylformamide (DMF) | 36.7 | |||

| Dimethyl Sulfoxide (DMSO) | 46.7 | |||

| Polar Protic Solvents | ||||

| Ethanol | 24.5 | |||

| Methanol | 32.7 | |||

| Isopropanol | 19.9 |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a liquid solute like this compound in an organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled water bath or shaker

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Evaporating dish or watch glass

-

Drying oven or vacuum desiccator

Procedure:

-

Solvent Saturation: a. Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. An excess is ensured when a separate liquid phase of the amine is visible after thorough mixing. b. Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). c. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

Sample Withdrawal and Filtration: a. After equilibration, stop the agitation and allow any undissolved amine to settle. b. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette to prevent precipitation upon cooling. c. Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish. This step is crucial to remove any undissolved micro-droplets.

-

Solvent Evaporation: a. Place the evaporating dish containing the filtered saturated solution in a fume hood and allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. b. For higher boiling point solvents, a drying oven set to a temperature below the boiling point of this compound (184°C) can be used. A vacuum desiccator is also a suitable alternative.

-

Mass Determination and Calculation: a. Once the solvent is completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature and to prevent moisture absorption. b. Weigh the evaporating dish with the residual this compound on an analytical balance. c. The mass of the dissolved amine is the final mass of the dish minus the initial tare mass. d. Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Safety Precautions: this compound is corrosive and can cause skin and eye damage. Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is not yet widely reported, its chemical structure suggests good solubility in a variety of common organic solvents. For researchers and drug development professionals, the experimental protocol outlined in this guide provides a reliable method for determining its solubility in solvents relevant to their specific applications. The systematic collection and dissemination of such data will be invaluable to the scientific community as the use of this versatile building block continues to grow.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Difluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-Difluorobenzylamine, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document details established synthetic methodologies, including the reduction of 3,5-difluorobenzonitrile and the Gabriel synthesis from 3,5-difluorobenzyl bromide, complete with detailed experimental protocols. Furthermore, it presents a thorough characterization of the target compound, compiling its physical and spectroscopic properties. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using process diagrams.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component in the design of novel bioactive compounds and advanced materials.[1] An understanding of its synthesis and a comprehensive characterization are crucial for its effective application in research and development. This guide aims to provide a detailed technical resource for professionals working with this versatile compound.

Synthesis of this compound

Several synthetic routes to this compound have been established. The most common and efficient methods start from either 3,5-difluorobenzonitrile or 3,5-difluorobenzyl bromide.

Synthesis via Reduction of 3,5-Difluorobenzonitrile

A prevalent method for the synthesis of this compound is the reduction of the nitrile group of 3,5-difluorobenzonitrile. This transformation can be effectively achieved using catalytic hydrogenation.

Reaction Scheme:

Experimental Protocol:

A solution of 3,5-difluorobenzonitrile (0.0345 mol) is prepared in methanol (100 ml) that has been saturated with ammonia. To this solution, methanol-washed Raney nickel is added. The mixture is then shaken under a hydrogen atmosphere at a pressure of 50 psi for 1.5 hours. Upon completion of the reaction, the mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure and then redissolved in ethyl acetate for further purification if necessary.

Synthesis via Gabriel Synthesis from 3,5-Difluorobenzyl Bromide

An alternative route to this compound is the Gabriel synthesis, which involves the reaction of 3,5-difluorobenzyl bromide with potassium phthalimide, followed by hydrazinolysis. This method is particularly useful for the clean preparation of primary amines.

The starting material for the Gabriel synthesis, 3,5-difluorobenzyl bromide, can be synthesized from 3,5-difluorobenzyl alcohol.

Reaction Scheme:

Experimental Protocol:

To 120 g of 3,5-difluorobenzyl alcohol, 120 ml of 48% hydrobromic acid is added. At room temperature, 120 ml of sulfuric acid is added dropwise to the mixture. The reaction mixture is then stirred for 3 hours. After stirring, the solution is poured onto crushed ice and extracted with 600 ml of hexane. The organic layer is washed sequentially with water and saturated brine, and then dried over anhydrous sodium sulfate. Evaporation of the solvent yields 3,5-difluorobenzyl bromide.

Reaction Scheme:

Experimental Protocol:

Step 1: N-Alkylation Potassium phthalimide is reacted with 3,5-difluorobenzyl bromide in a suitable solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, forming N-(3,5-difluorobenzyl)phthalimide.

Step 2: Hydrazinolysis The N-(3,5-difluorobenzyl)phthalimide is then treated with hydrazine hydrate in a solvent like ethanol and refluxed. This step cleaves the phthalimide group, liberating the desired this compound. The phthalhydrazide byproduct can be removed by filtration.

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇F₂N | |

| Molecular Weight | 143.13 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 184 °C (lit.) | |

| Density | 1.21 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.491 (lit.) |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the benzylic protons (CH₂) and the aromatic protons. The benzylic protons would appear as a singlet, while the aromatic protons would exhibit splitting due to coupling with the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the benzylic carbon and the aromatic carbons. The aromatic carbon signals would be split due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms, which would be split by the aromatic protons.

The IR spectrum of this compound would show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and methylene groups, C=C stretching for the aromatic ring, and C-F stretching vibrations.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 143. The fragmentation pattern would likely involve the loss of the amino group and other characteristic fragments of the benzyl structure.

Visualization of Experimental Workflows

Synthesis of this compound via Nitrile Reduction

Caption: Workflow for the synthesis of this compound by catalytic hydrogenation of 3,5-difluorobenzonitrile.

Gabriel Synthesis of this compound

Caption: Two-stage workflow for the Gabriel synthesis of this compound, including precursor preparation.

Conclusion

This technical guide has outlined the key synthetic routes and characterization parameters for this compound. The detailed experimental protocols for the reduction of 3,5-difluorobenzonitrile and the Gabriel synthesis provide practical guidance for its preparation in a laboratory setting. The compilation of its physical and spectroscopic properties serves as a valuable reference for its identification and quality control. The provided workflows offer a clear visual representation of the synthetic processes. This comprehensive information is intended to support researchers, scientists, and drug development professionals in the effective utilization of this important chemical intermediate.

References

The Strategic Role of Fluorine in 3,5-Difluorobenzylamine: An In-depth Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and drug development. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical and pharmacological profile, affecting parameters such as pKa, lipophilicity, metabolic stability, and binding affinity. 3,5-Difluorobenzylamine stands as a testament to this strategy, serving as a versatile and highly valuable building block in the synthesis of a wide array of biologically active compounds. The presence of two fluorine atoms on the aromatic ring significantly modulates the reactivity of both the benzylamine moiety and the aromatic core, making it a subject of considerable interest for researchers and synthetic chemists. This technical guide provides an in-depth analysis of the role of these fluorine atoms in the reactivity of this compound, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in its practical application.

The Influence of Fluorine on Physicochemical Properties

The two fluorine atoms at the meta-positions of the benzylamine ring exert a strong influence on the molecule's electronic properties primarily through their inductive electron-withdrawing effect (-I). This effect has a cascading impact on several key physicochemical parameters that are critical for drug design and synthetic strategy.

Basicity and pKa

| Compound | pKa (Conjugate Acid) |

| Benzylamine | 9.33[1] |

| This compound | ~8.5 - 8.7 (Estimated) |

Table 1: Comparison of the pKa of Benzylamine and the estimated pKa of this compound.

This reduced basicity can have significant implications in a physiological context, influencing the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

Bond Dissociation Energy (BDE)

The benzylic C-H bond is a key reactive site in benzylamines. The strength of this bond, quantified by its bond dissociation energy (BDE), can be influenced by substituents on the aromatic ring. Theoretical studies on substituted toluenes have shown that both electron-donating and electron-withdrawing groups can lower the benzylic C-H BDE.[2][3] This is because both types of substituents can stabilize the resulting benzyl radical. While a specific experimental BDE for the benzylic C-H in this compound is not available, computational studies on fluorinated toluenes suggest that the fluorine atoms will likely lead to a slight decrease in the BDE compared to toluene.

| Compound | Benzylic C-H BDE (kcal/mol) |

| Toluene | 89.7 ± 0.5 |

| This compound | ~88-89 (Estimated) |

Table 2: Comparison of the Benzylic C-H Bond Dissociation Energy of Toluene and the estimated BDE for this compound.

This modulation of the benzylic C-H bond strength can influence the susceptibility of the molecule to oxidation and other radical-mediated reactions.

Reactivity and Synthetic Applications

The electronic modifications imparted by the fluorine atoms make this compound a versatile reagent in a variety of chemical transformations. Its amine functionality serves as a nucleophile in reactions such as N-alkylation, N-acylation, and reductive amination, while the fluorinated aromatic ring can participate in nucleophilic aromatic substitution under certain conditions.

N-Alkylation

The reaction of this compound with alkyl halides is a common method for the synthesis of secondary and tertiary amines. The reduced nucleophilicity of the amine due to the fluorine atoms may necessitate slightly more forcing reaction conditions compared to unsubstituted benzylamine.

N-Acylation

N-acylation of this compound with acyl chlorides or anhydrides is a straightforward method to form amides. Similar to N-alkylation, the reaction may require a base to neutralize the acidic byproduct.

Reductive Amination

Reductive amination is a powerful tool for C-N bond formation, and this compound can be effectively used as the amine component. This one-pot reaction involves the formation of an imine with an aldehyde or ketone, followed by in-situ reduction.

Experimental Protocols

The following are detailed, generalized protocols for key reactions involving this compound. These should be adapted and optimized for specific substrates and scales.

Synthesis of this compound

This protocol describes the reduction of 3,5-difluorobenzonitrile to this compound.

Materials:

-

3,5-Difluorobenzonitrile

-

Methanol (MeOH), saturated with ammonia

-

Raney Nickel (catalyst)

-

Hydrogen gas (H₂)

-

Ethyl acetate

-

3N Hydrochloric acid (HCl)

-

50% Sodium hydroxide (NaOH)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a suitable pressure vessel, dissolve 3,5-difluorobenzonitrile (1 equivalent) in methanol saturated with ammonia.

-

Carefully add a catalytic amount of methanol-washed Raney Nickel to the solution.

-

Pressurize the vessel with hydrogen gas to approximately 50 psi.

-

Shake or stir the reaction mixture vigorously at room temperature for 1.5 to 2.5 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the Raney Nickel catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and extract the product into 3N aqueous HCl.

-

Cool the acidic aqueous layer in an ice bath and basify with 50% NaOH until the pH is strongly basic.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound as an oil.

General Protocol for N-Alkylation

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0 - 1.2 equivalents)

-

Anhydrous potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

-

Anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous ACN or DMF.

-

Add the base (K₂CO₃ or DIPEA) to the solution and stir for 15-30 minutes at room temperature.

-

Slowly add the alkyl halide to the reaction mixture.

-

Stir the reaction at room temperature or heat to 40-60 °C, monitoring the progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature if heated.

-

Quench the reaction by adding deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Protocol for N-Acylation

Materials:

-

This compound

-

Acyl chloride or carboxylic anhydride (1.1 - 1.2 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (NEt₃) or Pyridine (1.5 equivalents)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (triethylamine or pyridine) to the solution.

-

Add the acyl chloride or carboxylic anhydride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography.

General Protocol for Reductive Amination

Materials:

-

This compound

-

Aldehyde or ketone (1.0 - 1.2 equivalents)

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aldehyde or ketone in DCM or MeOH.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN) portion-wise to the stirred solution.

-

Continue stirring at room temperature until the reaction is complete (typically 2-24 hours), as monitored by TLC or LC-MS.

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[4][5][6]

Conclusion

The presence of two fluorine atoms in this compound significantly influences its reactivity, primarily through strong inductive electron withdrawal. This leads to a decrease in the basicity of the amine and a likely modest reduction in the benzylic C-H bond dissociation energy. These electronic perturbations, however, do not render the molecule inert; instead, they modulate its reactivity in a predictable manner, making it a highly useful and versatile building block in organic synthesis. For professionals in drug discovery and development, a thorough understanding of these effects is paramount for the rational design of synthetic routes and the fine-tuning of the properties of target molecules. The provided protocols and data serve as a foundational guide for the effective utilization of this compound in the pursuit of novel and improved therapeutic agents.

References

- 1. echemi.com [echemi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Substituent Effects on the C-H Bond Dissociation Energy of Toluene. A Density Functional Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

3,5-Difluorobenzylamine: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzylamine is a valuable and versatile building block in modern medicinal chemistry and drug discovery. Its unique structural features, namely the presence of a reactive primary amine and a difluorinated phenyl ring, make it an attractive starting material for the synthesis of a diverse array of novel compounds with significant biological activities. The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the utility of this compound as a precursor, focusing on the synthesis of potent enzyme inhibitors.

Core Attributes of this compound in Drug Design

The strategic placement of two fluorine atoms on the benzene ring of this compound confers several advantageous properties to its derivatives:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved oral bioavailability of the final drug compound.

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors. It can also modulate the pKa of nearby functional groups, influencing their ionization state and binding characteristics.

-

Conformational Control: The presence of fluorine atoms can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a target's active site.

Application in the Synthesis of Novel p38α MAP Kinase Inhibitors

A significant application of fluorinated aromatic compounds lies in the development of kinase inhibitors. The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Consequently, inhibitors of p38α MAP kinase are promising therapeutic agents for a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

While direct synthesis examples starting from this compound are proprietary, the principles of its application can be effectively illustrated through the synthesis of structurally related pyridinylimidazole-based p38α MAP kinase inhibitors. The following sections detail a representative synthetic approach and the biological activity of the resulting compounds, demonstrating the potential of the 3,5-difluorobenzyl motif in this class of inhibitors.

Experimental Protocols

Synthesis of a Representative Pyridinylimidazole p38α Kinase Inhibitor

This protocol is adapted from the synthesis of analogous 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles.

Step 1: Synthesis of the N-(3,5-Difluorobenzyl)picolinamide Intermediate

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of picolinoyl chloride (1.1 eq) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-(3,5-difluorobenzyl)picolinamide.

Step 2: Synthesis of the Thioamide Intermediate

-

To a solution of the N-(3,5-difluorobenzyl)picolinamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.6 eq).

-

Reflux the reaction mixture for 4 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the corresponding thioamide.

Step 3: Hantzsch Thiazole Synthesis to form the Pyridinylimidazole Core

-

To a solution of the thioamide (1.0 eq) in ethanol, add 2-bromo-1-(4-methylphenyl)ethan-1-one (1.1 eq).

-

Reflux the reaction mixture for 6 hours.

-

Cool the reaction to room temperature and add a solution of ammonium acetate (5.0 eq) in acetic acid.

-

Reflux the mixture for an additional 12 hours.

-

Cool the reaction and pour it into ice-water.

-

Neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the final pyridinylimidazole derivative.

Data Presentation

The following tables summarize the quantitative data for a series of pyridinylimidazole-based p38α MAP kinase inhibitors, illustrating the structure-activity relationship (SAR).

| Compound | R1 | R2 | p38α IC50 (nM)[1] | TNFα Production IC50 (nM)[1] |

| 1 | H | 4-Me-Ph | 100 | 1000 |

| 2 | Me | 4-Me-Ph | 50 | 500 |

| 3 | Et | 4-Me-Ph | 30 | 300 |

| 4 | H | 4-F-Ph | 80 | 800 |

| 5 | Me | 4-F-Ph | 40 | 400 |

| 6 | H | 2,4-diF-Ph | 60 | 600 |

| 7 | Me | 2,4-diF-Ph | 25 | 250 |

| 8 | H | 4-OMe-Ph | 120 | >1000 |

Table 1: In vitro activity of pyridinylimidazole derivatives against p38α kinase and TNFα production in human peripheral blood mononuclear cells (PBMCs).

| Compound | Animal Model | Dose | Route | Inhibition of TNFα production (%)[1] |

| 3 | Rat | 10 mg/kg | p.o. | 65 |

| 3 | Rat | 30 mg/kg | p.o. | 85 |

| 7 | Rat | 10 mg/kg | p.o. | 70 |

| 7 | Rat | 30 mg/kg | p.o. | 90 |

Table 2: In vivo efficacy of selected pyridinylimidazole derivatives in a rat model of lipopolysaccharide (LPS)-induced TNFα production.

Mandatory Visualization

p38 MAP Kinase Signaling Pathway

Caption: The p38 MAP Kinase signaling cascade and the point of intervention by pyridinylimidazole inhibitors.

General Experimental Workflow

Caption: A generalized workflow for the synthesis and evaluation of pyridinylimidazole derivatives.

Conclusion

This compound serves as a highly valuable precursor in the synthesis of novel, biologically active compounds. The strategic incorporation of the 3,5-difluorobenzyl moiety can significantly enhance the pharmacological properties of a molecule, as exemplified by the potent inhibition of p38α MAP kinase by structurally related pyridinylimidazole derivatives. The detailed synthetic protocols and quantitative biological data presented in this guide underscore the potential of this building block for the development of new therapeutic agents. Researchers and drug development professionals can leverage the unique attributes of this compound to design and synthesize next-generation inhibitors for a variety of disease targets.

References

Exploring the Chemical Space Around 3,5-Difluorobenzylamine: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, properties, and applications of 3,5-Difluorobenzylamine and its derivatives in modern medicinal chemistry.

Introduction

This compound has emerged as a valuable and versatile building block in the synthesis of novel bioactive molecules.[1] Its unique structural features, namely the reactive primary amine and the electron-withdrawing 3,5-difluorophenyl ring, impart advantageous properties to its derivatives, making it a scaffold of significant interest in pharmaceutical and agrochemical research. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, crucial parameters in the optimization of drug candidates.[2] This technical guide provides a comprehensive overview of the chemical space surrounding this compound, focusing on its synthesis, physicochemical properties, and its application in the development of potent and selective bioactive compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 90390-27-5 | |

| Molecular Formula | C₇H₇F₂N | |

| Molecular Weight | 143.13 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 184 °C | |

| Density | 1.21 g/mL at 25 °C | |

| Refractive Index | n20/D 1.491 |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of 3,5-difluorobenzonitrile. This transformation can be achieved through catalytic hydrogenation.

Experimental Protocol: Reduction of 3,5-Difluorobenzonitrile

This protocol outlines the catalytic hydrogenation of 3,5-difluorobenzonitrile to yield this compound.

Materials:

-

3,5-Difluorobenzonitrile

-

Methanol

-

Ammonia (gas or saturated solution in methanol)

-

Raney Nickel catalyst

-

Hydrogen gas

-

Ethyl acetate

-

Filtration apparatus

-

Rotary evaporator

-

Hydrogenation reactor

Procedure:

-

A solution of 3,5-difluorobenzonitrile (e.g., 0.0345 mol) is prepared in methanol (100 ml) that has been saturated with ammonia.

-

Methanol-washed Raney Nickel catalyst is carefully added to the solution.

-

The mixture is transferred to a hydrogenation reactor.

-

The reactor is pressurized with hydrogen gas to 50 psi.

-

The reaction mixture is shaken or stirred vigorously for 1.5 to 2.5 hours at room temperature.

-

Upon completion, the reaction mixture is carefully filtered to remove the Raney Nickel catalyst.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator.

-

The resulting residue is dissolved in ethyl acetate for further purification or use.

Exploring the Chemical Space: Synthesis and Bioactivity of N-(3,5-Difluorobenzyl) Amides

The primary amine functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives, with N-acylation being a common and straightforward transformation. The resulting N-(3,5-difluorobenzyl) amides have shown promise as potent bioactive agents, particularly as enzyme inhibitors.

General Workflow for the Synthesis of N-(3,5-Difluorobenzyl) Amides

The synthesis of N-(3,5-difluorobenzyl) amides typically involves the coupling of this compound with a carboxylic acid or its activated derivative.

Caption: General synthetic workflow for N-(3,5-Difluorobenzyl) amides.

Structure-Activity Relationship (SAR) of N-(3,5-Difluorobenzyl) Amide Derivatives

While specific comprehensive public data on a large series of N-(3,5-difluorobenzyl) amide derivatives with their corresponding IC₅₀ values is limited, the general principles of SAR for enzyme inhibitors often apply. The nature of the 'R' group in the N-(3,5-difluorobenzyl) amide can significantly influence the biological activity.

A logical diagram illustrating a hypothetical SAR exploration is presented below.

Caption: Logical diagram of a structure-activity relationship study.

Experimental Protocol: Synthesis of a Representative N-(3,5-Difluorobenzyl) Amide

This protocol provides a general procedure for the synthesis of an N-(3,5-difluorobenzyl) amide using a common peptide coupling agent.

Materials:

-

This compound

-

A carboxylic acid (R-COOH)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Amine for work-up (e.g., triethylamine)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Dissolve the carboxylic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous THF or DCM.

-

Stir the mixture at room temperature for 5-10 minutes.

-

Add this compound (1.0 eq) to the reaction mixture.

-

If the amine salt is used, add a non-nucleophilic base like triethylamine (1.1 eq).

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield the pure N-(3,5-difluorobenzyl) amide.[3]

Applications in Agrochemical Synthesis

Beyond pharmaceuticals, this compound is a valuable intermediate in the synthesis of modern agrochemicals, including pesticides and herbicides. The difluorobenzyl moiety can contribute to the efficacy and environmental profile of these agents.

Conclusion

This compound is a cornerstone building block for the exploration of new chemical entities with potential therapeutic and agricultural applications. Its straightforward synthesis and the versatility of its primary amine group allow for the creation of diverse libraries of derivatives. The strategic incorporation of the 3,5-difluorophenyl motif often leads to compounds with enhanced biological activity and improved pharmacokinetic properties. This technical guide serves as a foundational resource for researchers and scientists engaged in the design and synthesis of novel bioactive molecules, highlighting the immense potential held within the chemical space surrounding this compound.

References

3,5-Difluorobenzylamine: A Technical Guide to Safe Handling, Storage, and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and storage guidelines for 3,5-Difluorobenzylamine (CAS No. 90390-27-5). The information is intended to support researchers, scientists, and professionals in the drug development field in ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a colorless to almost colorless clear liquid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₇F₂N[1] |

| Molecular Weight | 143.13 g/mol [1] |

| Appearance | Liquid[2] |

| Boiling Point | 184 °C (lit.)[1][2] |

| Density | 1.21 g/mL at 25 °C (lit.)[1] |

| Flash Point | 74 °C (165.2 °F) - closed cup[1][2] |

| Refractive Index | n20/D 1.491 (lit.) |

Hazard Identification and Classification

This compound is classified as a corrosive substance.[1] It is essential to understand its hazards to ensure proper handling and personal protection.

| Hazard Classification | Code | Description |

| Skin Corrosion/Irritation | Category 1B/1C[1][3] | H314: Causes severe skin burns and eye damage[1][3] |

| GHS Pictogram | GHS05 (Corrosion)[1] | |

| Signal Word | Danger[1] |

Experimental Protocols for Hazard Determination

While specific experimental reports for this compound are not publicly available, the hazard classifications are determined by standardized testing protocols. The following are examples of methodologies likely used to assess skin and eye irritation/corrosion.

Skin Corrosion/Irritation: The potential for skin corrosion is often evaluated using in vivo methods like the Draize skin test on rabbits, where a substance is applied to the shaved skin and observed for effects like erythema, edema, and necrosis.[4] Alternatively, in vitro methods using reconstructed human epidermis (RhE) models are employed, where cell viability is measured after exposure to the test chemical.[4] The Transcutaneous Electrical Resistance (TER) test is another in chemico method that measures changes in the electrical resistance of rat skin after chemical exposure.[4]

Eye Irritation/Corrosion: The historical standard for eye irritation is the Draize eye test in rabbits, where the substance is applied to the eye and scored for effects on the cornea, iris, and conjunctiva.[5] More recently, in vitro and ex vivo methods have been developed to reduce or replace animal testing. These include the Bovine Corneal Opacity and Permeability (BCOP) test and methods using reconstructed human corneal epithelial models.[6] The Ocular Irritection® assay is a completely in chemico method that models changes to corneal opacity by observing the effect of a chemical on a macromolecular reagent matrix.[6]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimizing exposure risks.

Handling Procedures:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[3]

-

Avoid breathing vapors, mist, or gas.[2]

-

Do not get in eyes, on skin, or on clothing.[3]

-

Keep away from heat, sparks, open flames, and hot surfaces.[3]

-

Take measures to prevent the buildup of electrostatic charge.[5]

-

Wash hands thoroughly after handling.[2]

Personal Protective Equipment (PPE):

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles and/or a face shield.[4][7] |

| Skin Protection | Wear appropriate protective gloves (e.g., butyl rubber, nitrile rubber) and a chemical-resistant suit to prevent skin exposure.[3][8] |

| Respiratory Protection | If engineering controls are insufficient, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. For sole protection, a full-face supplied air respirator is recommended.[5] |

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

Storage Conditions:

-

Store in a designated corrosives area.[3]

Stability and Incompatible Materials:

-

The chemical is stable under recommended storage conditions.[5]

-

Conditions to Avoid: Heat, flames, and sparks.[5]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and acid chlorides.[3][5]

-

Hazardous Decomposition Products: Under fire conditions, it may produce carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[5]

Emergency Procedures: Spills and First Aid

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Spill Response Workflow

The following diagram outlines the logical workflow for responding to a this compound spill.

Caption: Workflow for handling a this compound spill.

First Aid Response Pathway

The diagram below illustrates the appropriate first aid measures following exposure to this compound.

Caption: First aid procedures for this compound exposure.

General First Aid Advice:

-

Consult a physician and show them the Safety Data Sheet (SDS).[2]

-

For skin contact, immediately wash off with soap and plenty of water.[2]

-

If inhaled, move the person into fresh air. If breathing has stopped, give artificial respiration.[8][9]

-

For eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[2][8]

-

If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2]

This guide is intended as a summary of best practices and should be supplemented with a thorough review of the substance's Safety Data Sheet and internal institutional safety protocols.

References

- 1. This compound 96 90390-27-5 [sigmaaldrich.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | C7H7F2N | CID 145211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Evaluation of a New In Chemico Skin Corrosion Test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. daikinchemicals.com [daikinchemicals.com]

- 6. x-cellr8.com [x-cellr8.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound(90390-27-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. scbt.com [scbt.com]

Methodological & Application

Application Notes and Protocols: 3,5-Difluorobenzylamine in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzylamine is a valuable and versatile building block in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its utility stems from the presence of a nucleophilic primary amine and a difluorinated phenyl ring. The fluorine atoms significantly influence the electronic properties of the molecule, enhancing metabolic stability and modulating the basicity of the amine. This document provides detailed application notes and protocols for the use of this compound as a nucleophile in substitution reactions, a common strategy for the synthesis of complex bioactive molecules.[1]

The primary amine of this compound readily participates in nucleophilic substitution reactions, including N-alkylation and N-arylation, to form secondary amines. These reactions are fundamental in constructing diverse molecular scaffolds.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and reported yields for nucleophilic substitution reactions involving benzylamine derivatives, including a specific example with a closely related fluorinated analogue.

Table 1: N-Arylation of Benzylamine Derivatives

| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Fluoro-2-nitrobenzene | (3,5-Bis(trifluoromethyl)phenyl)methanamine | K₂CO₃ | Anhydrous DMF | 25 | 72 | 98 | MDPI, 2018 |

Table 2: General Conditions for N-Alkylation of Primary Amines

| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Alkyl Halide (e.g., Iodide, Bromide) | K₂CO₃, NaH, Et₃N, DBU | Acetonitrile, DMF, Dichloromethane, Toluene | 25 - 80 | 8 - 24 | 65 - 95 |

| Alkyl Halide with Mild Base | NaHCO₃, K₂CO₃ | Acetone, THF | 25 - reflux | 6 - 12 | 75 - 95 |

Experimental Protocols

Protocol 1: N-Arylation of this compound with an Activated Aryl Halide

This protocol is adapted from a procedure for a structurally similar fluorinated benzylamine and is applicable for the reaction of this compound with activated aryl halides, such as fluoronitrobenzenes.

Materials:

-

This compound

-

1-Fluoro-2-nitrobenzene (or other activated aryl halide)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask containing anhydrous DMF (20 mL), add this compound (10 mmol, 1.43 g) and 1-fluoro-2-nitrobenzene (10 mmol, 1.05 mL).

-

Add anhydrous potassium carbonate (10 mmol, 1.38 g) to the mixture.

-

Stir the reaction mixture at 25 °C for 72 hours.

-

Upon completion, dilute the reaction mixture with water (40 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the mixture and evaporate the volatile components under reduced pressure to yield the crude product.

-

Purify the product by column chromatography if necessary.

Protocol 2: General Procedure for N-Alkylation of this compound

This generalized protocol is based on standard procedures for the N-alkylation of primary amines. Optimization of the base, solvent, and temperature may be required for specific alkylating agents.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0 - 1.2 equivalents)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents) or another suitable base

-

Anhydrous Acetonitrile or DMF

-

Ethyl Acetate or Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile or DMF.

-

Add anhydrous potassium carbonate to the solution.

-

Stir the suspension at room temperature for 15-30 minutes.

-

Slowly add the alkyl halide to the reaction mixture.

-

Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature if it was heated.

-

Filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate or dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

Caption: General workflow for nucleophilic substitution reactions.

Caption: Key components in the N-substitution reaction.

References

Application Note: Synthesis of 2-(3,5-Difluorophenyl)quinazoline using a Metal-Free Oxidative Coupling Protocol

Audience: Researchers, scientists, and drug development professionals.